molecular formula C28H36ClN5O3S B560025 Céritibine CAS No. 1032900-25-6

Céritibine

Numéro de catalogue: B560025
Numéro CAS: 1032900-25-6
Poids moléculaire: 558.1 g/mol
Clé InChI: VERWOWGGCGHDQE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ceritinib is a pharmaceutical compound primarily used for the treatment of non-small cell lung cancer (NSCLC) that is positive for anaplastic lymphoma kinase (ALK) mutations. It is a second-generation ALK inhibitor developed by Novartis and received approval from the United States Food and Drug Administration in April 2014 . Ceritinib is marketed under the trade name Zykadia and is administered orally.

Applications De Recherche Scientifique

Ceritinib has a wide range of scientific research applications, including:

Mécanisme D'action

Ceritinib is an antineoplastic kinase inhibitor primarily used to treat anaplastic lymphoma kinase (ALK)-positive metastatic non-small cell lung cancer (NSCLC) in patients who have shown inadequate clinical response or intolerance to crizotinib .

Target of Action

Ceritinib targets the anaplastic lymphoma kinase (ALK) . ALK is a receptor tyrosine kinase, which, after genetic rearrangement, acts as an oncogenic driver in a subset of non-small cell lung cancers (NSCLCs) . Ceritinib also targets other tyrosine kinases such as insulin-like growth factor 1 receptor (IGF1R) and focal adhesion kinase (FAK) .

Mode of Action

Ceritinib exerts its therapeutic effect by inhibiting autophosphorylation of ALK , ALK-mediated phosphorylation of the downstream signaling protein STAT3, and proliferation of ALK-dependent cancer cells . This inhibition blocks the constitutive kinase activity that contributes to carcinogenesis and seems to drive the malignant phenotype .

Biochemical Pathways

Ceritinib treatment inhibits the RTK/ACK/AR pathway and other downstream pathways in AR+ TNBC cells . It also inhibits the FAK-YB-1 signaling pathway that leads to paclitaxel resistance in all types of TNBC cells .

Pharmacokinetics

The pharmacokinetics of ceritinib are complex. It is highly bound to human plasma protein and to brain tumor tissue . The unbound drug concentrations achieved in brain metastases and patients with recurrent glioblastoma were insufficient for target modulation .

Result of Action

The molecular and cellular effects of Ceritinib’s action include the inhibition of cell growth in vitro and in vivo . The combination of ceritinib and enzalutamide showed a robust inhibitory effect on cell growth of AR+ TNBC cells .

Safety and Hazards

Ceritinib can cause serious side effects on your heart, lungs, or liver. It can harm an unborn baby. Both men and women using ceritinib should use effective birth control to prevent pregnancy .

Orientations Futures

Future progress in treating ALK+ NSCLC will focus on determining the optimal sequencing of therapies and strategies to overcome acquired resistance, an ongoing challenge in treating ALK-mutation–driven tumors .

Analyse Biochimique

Biochemical Properties

Ceritinib exerts its therapeutic effect by inhibiting autophosphorylation of ALK, ALK-mediated phosphorylation of the downstream signaling protein STAT3, and proliferation of ALK-dependent cancer cells . It also inhibits other receptor kinases such as insulin-like growth factor I receptor (IGF-1R), insulin receptor and ROSI .

Cellular Effects

Ceritinib has shown to have a robust inhibitory effect on cell growth of AR+ TNBC cells in vitro and in vivo . It also inhibits FAK-YB-1 signaling pathway that leads to paclitaxel resistance in all types of TNBC cells . In ALK+ NSCLC, ceritinib showed antitumor activity in patients with active brain metastases and/or leptomeningeal disease .

Molecular Mechanism

Ceritinib acts by inhibiting the autophosphorylation of ALK, ALK-mediated phosphorylation of the downstream signaling protein STAT3, and proliferation of ALK-dependent cancer cells . It also inhibits RTK/ACK/AR pathway and other downstream pathways in AR+ TNBC cells .

Temporal Effects in Laboratory Settings

Ceritinib has shown to have a fierce lethality to the planktonic and persistent S. aureus by a time-killing kinetics assay . It also showed biofilm inhibition and mature biofilm eradication .

Dosage Effects in Animal Models

In animal models, ceritinib showed a robust inhibitory effect on cell growth of AR+ TNBC cells . The combination of paclitaxel and ceritinib showed drastic inhibition of tumor growth compared to a single drug alone .

Metabolic Pathways

Ceritinib is primarily metabolized by cytochrome P450 3A with other cytochrome P450 enzymes . It is mainly excreted in the feces, with only a minor fraction being eliminated in urine .

Transport and Distribution

Ceritinib is a substrate for the adenosine triphosphate binding-cassette transporter B1 . The different substrate specificities of the transporters play a key role in superior blood–brain barrier penetration by alectinib than by crizotinib and ceritinib .

Subcellular Localization

The ROS1 fusion gene partner seems responsible for defining the subcellular localization of the resulting protein

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ceritinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of a pyrimidine ring, introduction of a piperidine moiety, and subsequent functionalization to introduce the sulfonamide group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods: Industrial production of ceritinib involves optimizing the synthetic route for large-scale manufacturing. This includes the use of high-purity reagents, efficient reaction conditions, and robust purification techniques to ensure the final product meets pharmaceutical standards. The process may also involve crystallization and recrystallization steps to obtain the desired polymorphic form of ceritinib .

Analyse Des Réactions Chimiques

Types of Reactions: Ceritinib undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various intermediates and derivatives of ceritinib, which can be further processed to obtain the final pharmaceutical compound .

Comparaison Avec Des Composés Similaires

Propriétés

IUPAC Name

5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36ClN5O3S/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VERWOWGGCGHDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36ClN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10725373
Record name Ceritinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Ceritinib inhibits Anaplastic lymphoma kinase (ALK) also known as ALK tyrosine kinase receptor or CD246 (cluster of differentiation 246), which is an enzyme that in humans is encoded by the ALK gene. About 4-5% of NSCLCs have a chromosomal rearrangement that generates a fusion gene between EML4 (echinoderm microtubule-associated protein-like 4) and ALK (anaplastic lymphoma kinase), which results in constitutive kinase activity that contributes to carcinogenesis and seems to drive the malignant phenotype. Ceritinib exerts its therapeutic effect by inhibiting autophosphorylation of ALK, ALK-mediated phosphorylation of the downstream signaling protein STAT3, and proliferation of ALK-dependent cancer cells. Ceritinib has been shown to inhibit in vitro proliferation of cell lines expressing EML4-ALK and NPM-ALK fusion proteins and demonstrated dose-dependent inhibition of EML4-ALK-positive NSCLC xenograft growth in mice and rats.
Record name Ceritinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09063
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

1032900-25-6
Record name Ceritinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1032900-25-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ceritinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032900256
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceritinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09063
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ceritinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Pyrimidinediamine, 5-chloro-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-N2-[5-methyl-2-(1-methylethoxy)-4-(4-piperidinyl)phenyl]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CERITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K418KG2GET
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.